

Chemical structure and stereochemistry of ethyl 3-piperidinecarboxylate

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Compound of Interest

Compound Name: Ethyl piperidine-3-carboxylate

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An In-depth Technical Guide to Ethyl 3-Piperidinecarboxylate: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and physicochemical properties of ethyl 3-piperidinecarboxylate. This compound is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals, making a thorough understanding of its properties essential for researchers in these fields.[1]

Chemical Structure and Nomenclature

Ethyl 3-piperidinecarboxylate, also known as ethyl nipecotate, possesses a piperidine ring functionalized with an ethyl carboxylate group at the 3-position. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom.

IUPAC Name: ethyl piperidine-3-carboxylate

Synonyms: Ethyl nipecotate, 3-Piperidinecarboxylic acid ethyl ester, Nipecotic acid ethyl ester[2]

Chemical Formula: C8H15NO2

Molecular Weight: 157.21 g/mol [2]



CAS Numbers:

Racemic Mixture: 5006-62-2[2]

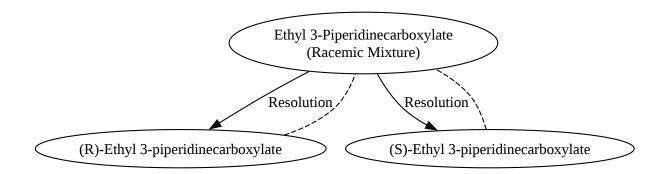
(R)-(-)-Ethyl 3-piperidinecarboxylate: 25137-01-3[3]

(S)-(+)-Ethyl 3-piperidinecarboxylate: 37675-18-6[4]

Hydrochloride Salt: 4842-86-8[5]

Stereochemistry

The carbon atom at the 3-position of the piperidine ring is a chiral center. Consequently, ethyl 3-piperidinecarboxylate exists as a pair of enantiomers: (R)-ethyl 3-piperidinecarboxylate and (S)-ethyl 3-piperidinecarboxylate. The stereochemistry of this compound is crucial in drug design, as different enantiomers can exhibit distinct pharmacological activities.[3]



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Figure 1: Relationship between racemic ethyl 3-piperidinecarboxylate and its enantiomers.

Physicochemical Properties

The physical and chemical properties of ethyl 3-piperidinecarboxylate and its enantiomers are summarized in the tables below. These properties are critical for designing synthetic routes, purification procedures, and formulation strategies.

Table 1: General Physicochemical Properties



Property	Value	Reference
Molecular Formula	C ₈ H ₁₅ NO ₂	[2][3][4]
Molecular Weight	157.21 g/mol	[2][3][4]
Appearance	Colorless to almost clear liquid [2][3]	
Purity (GC)	≥ 98%	[2][3]

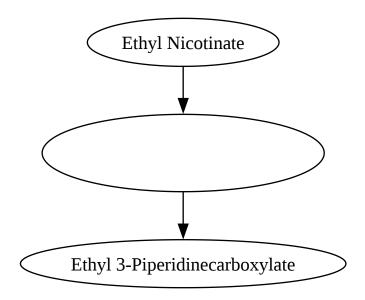
Table 2: Properties of Racemic and Enantiomeric Forms

Property	Racemic Mixture	(R)-(-)-Enantiomer	(S)-(+)-Enantiomer
CAS Number	5006-62-2[2]	25137-01-3[3]	37675-18-6[4]
Density	1.02 g/mL[2]	1.02 g/mL[3]	1.043 g/mL at 25 °C[6]
Boiling Point	104 °C / 7 mmHg[2]	109 - 111 °C / 20 mmHg[3]	Not specified
Refractive Index (n20D)	1.46[2]	1.46[3]	1.471[6]
Optical Rotation	Not applicable	-1.0 to -2.0 deg (neat)	Not specified
Storage Conditions	Room Temperature[2]	2-8°C[3]	Not specified

Synthesis and Experimental Protocols

The most common method for the synthesis of ethyl 3-piperidinecarboxylate is the catalytic hydrogenation of ethyl nicotinate. This reaction involves the reduction of the pyridine ring to a piperidine ring.





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Figure 2: General synthetic workflow for ethyl 3-piperidinecarboxylate.

Experimental Protocol: Catalytic Hydrogenation of Ethyl Nicotinate

This protocol is a generalized procedure based on common laboratory practices for similar transformations.

Materials:

- Ethyl nicotinate
- Palladium on carbon (5% Pd/C) catalyst
- Ethanol (solvent)
- Hydrogen gas (H₂)
- Inert gas (Nitrogen or Argon)
- Filter aid (e.g., Celite)

Equipment:



- High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
- Glassware for reaction setup and workup
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reactor Setup: In a suitable glass liner for the hydrogenation reactor, dissolve ethyl nicotinate in ethanol.
- Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution under an inert atmosphere. The catalyst is typically used in a 1-5 mol% loading relative to the substrate.
- Hydrogenation: Seal the reactor and purge it several times with an inert gas before
 introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure
 (e.g., 5-20 bar) and heat to the reaction temperature (e.g., 25-60 °C).
- Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
- Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
- Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude ethyl 3-piperidinecarboxylate can be purified further by vacuum distillation if necessary.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of ethyl 3-piperidinecarboxylate.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 4.07 (q, J = 6.9 Hz, 2H)
- δ 3.02 (broad d, J = 12.3 Hz, 1H)
- $\delta 2.87 2.70$ (m, 2H)
- δ 2.58 (broad t, J = 11.2 Hz, 1H)
- δ 2.44 2.34 (broad m, 1H)
- $\delta 1.98 1.88$ (broad m, 1H)
- $\delta 1.70 1.56$ (m, 2H)
- $\delta 1.48 1.35$ (m, 1H)
- δ 1.19 (t, J = 7.1 Hz, 3H)[2]

¹³C NMR (101 MHz, CDCl₃):

- δ 174.26
- δ 60.59
- δ 47.37
- δ 45.57
- δ 41.52
- δ 26.85
- δ 24.67
- δ 13.96[2]



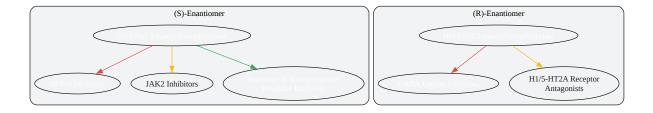
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While specific spectra are not provided here, IR spectroscopy is expected to show characteristic absorption bands for the C=O stretch of the ester (around 1730 cm $^{-1}$) and the N-H stretch of the secondary amine (around 3300 cm $^{-1}$). Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 157.21).

Applications in Drug Development

Ethyl 3-piperidinecarboxylate and its enantiomers are valuable intermediates in the synthesis of a wide range of pharmaceutical agents.[2] The piperidine scaffold is a common motif in many biologically active molecules.

- (S)-Ethyl piperidine-3-carboxylate is a reactant for the synthesis of DPP-4 inhibitors, JAK2 inhibitors, and serotonin and noradrenaline reuptake inhibitors.[6]
- (R)-Ethyl piperidine-3-carboxylate is used in the synthesis of GABA uptake inhibitors and dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders.[1]



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Figure 3: Pharmaceutical applications of the enantiomers of ethyl 3-piperidinecarboxylate.

Conclusion



Ethyl 3-piperidinecarboxylate is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. A thorough understanding of its chemical structure, stereochemistry, and physical properties, as outlined in this guide, is paramount for its effective utilization in the synthesis of novel therapeutic agents. The provided experimental protocol for its synthesis via catalytic hydrogenation offers a reliable method for its preparation in a laboratory setting.

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References

- 1. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. Page loading... [guidechem.com]
- 4. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
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